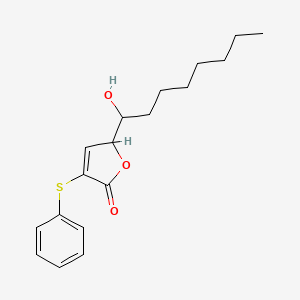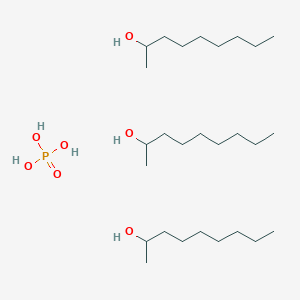
Nonan-2-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonan-2-ol, also known as 2-Nonanol, is an organic compound with the molecular formula C9H20O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to the second carbon atom in the nonane chain. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is commonly used in various industrial and laboratory applications due to its acidic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonan-2-ol can be synthesized through several methods, including the reduction of 2-Nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydration of 1-Nonene in the presence of an acid catalyst.
Phosphoric acid is typically produced by treating phosphate rock with sulfuric acid, resulting in the formation of phosphoric acid and calcium sulfate. This process is known as the wet process. Another method involves the thermal process, where elemental phosphorus is burned in the presence of air and water to produce phosphoric acid.
Chemical Reactions Analysis
Types of Reactions
Nonan-2-ol undergoes various chemical reactions, including:
Oxidation: Nonan-2-ol can be oxidized to 2-Nonanone using oxidizing agents such as potassium dichromate (K2Cr2O7) in the presence of sulfuric acid (H2SO4).
Dehydration: When heated with a strong acid like sulfuric acid or phosphoric acid, Nonan-2-ol can undergo dehydration to form 1-Nonene.
Substitution: Nonan-2-ol can react with halogenating agents like phosphorus pentachloride (PCl5) to form 2-Chlorononane.
Phosphoric acid, being a strong acid, participates in various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Can be dehydrated to form phosphorus pentoxide (P2O5).
Scientific Research Applications
Nonan-2-ol and phosphoric acid have diverse applications in scientific research:
Chemistry: Nonan-2-ol is used as a solvent and intermediate in organic synthesis. Phosphoric acid is used as a catalyst and reagent in various chemical reactions.
Biology: Nonan-2-ol is studied for its potential antimicrobial properties. Phosphoric acid is used in the preparation of buffer solutions.
Medicine: Nonan-2-ol is explored for its potential use in pharmaceuticals. Phosphoric acid is used in dental cements and as an acidifying agent in medications.
Industry: Nonan-2-ol is used in the manufacture of fragrances and flavors. Phosphoric acid is used in the production of fertilizers, detergents, and food additives.
Mechanism of Action
The mechanism of action of Nonan-2-ol involves its interaction with cellular membranes, potentially disrupting microbial cell walls and leading to cell death. Phosphoric acid acts as a proton donor in various chemical reactions, facilitating the formation of phosphate esters and other compounds.
Comparison with Similar Compounds
Nonan-2-ol can be compared with other secondary alcohols such as 2-Octanol and 2-Decanol. These compounds share similar chemical properties but differ in their carbon chain length, which affects their physical properties and reactivity.
Phosphoric acid can be compared with other mineral acids like sulfuric acid (H2SO4) and hydrochloric acid (HCl). While all are strong acids, phosphoric acid is less corrosive and has unique applications in the food and pharmaceutical industries.
Conclusion
Nonan-2-ol and phosphoric acid are versatile compounds with significant importance in various fields of science and industry. Their unique chemical properties and reactivity make them valuable in research and practical applications.
Properties
CAS No. |
104660-38-0 |
|---|---|
Molecular Formula |
C27H63O7P |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
nonan-2-ol;phosphoric acid |
InChI |
InChI=1S/3C9H20O.H3O4P/c3*1-3-4-5-6-7-8-9(2)10;1-5(2,3)4/h3*9-10H,3-8H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
IMVAKWUCCRXNOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)O.CCCCCCCC(C)O.CCCCCCCC(C)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)
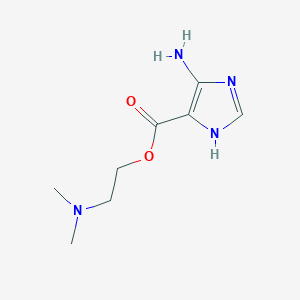
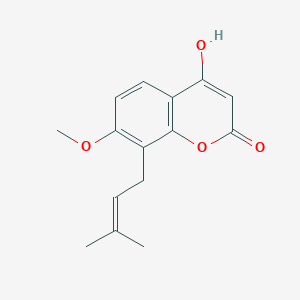
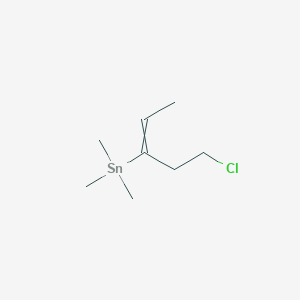
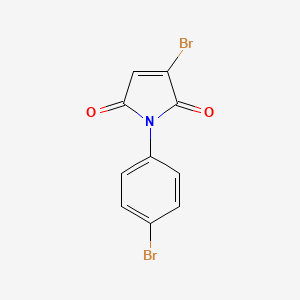
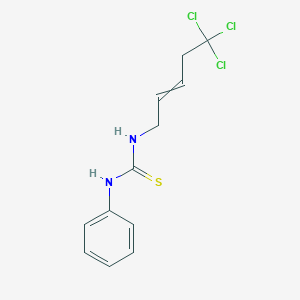
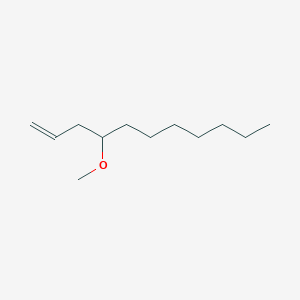
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
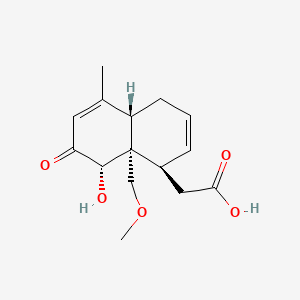
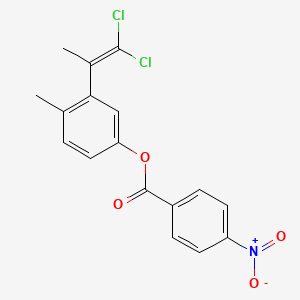
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
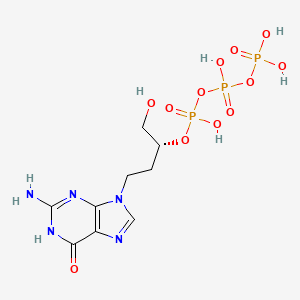
![1-[(6-Methylheptyl)oxy]propan-1-OL](/img/structure/B14340567.png)
